molecular formula C9H6BrNZn B2585331 3-Quinolylzinc bromide CAS No. 1207760-36-8

3-Quinolylzinc bromide

Cat. No.: B2585331
CAS No.: 1207760-36-8
M. Wt: 273.44
InChI Key: SJLSNCWDFTYBAH-UHFFFAOYSA-M
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Description

3-Quinolylzinc bromide is an organozinc compound with the molecular formula C9H6BrNZn. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. This compound is known for its reactivity and versatility in various chemical transformations.

Scientific Research Applications

3-Quinolylzinc bromide has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules through cross-coupling reactions, such as the Suzuki-Miyaura coupling.

    Biology: It is used in the synthesis of biologically active compounds, including pharmaceuticals.

    Medicine: It is involved in the development of new drugs and therapeutic agents.

    Industry: It is used in the production of fine chemicals and materials.

Safety and Hazards

While specific safety data for 3-Quinolylzinc bromide is not available, it’s important to handle all chemical substances with care. Safety data sheets of related compounds suggest that they may cause skin and eye irritation, and may be harmful if swallowed or inhaled .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Quinolylzinc bromide can be synthesized through the reaction of 3-bromoquinoline with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction is as follows:

3-Bromoquinoline+Zinc3-Quinolylzinc bromide\text{3-Bromoquinoline} + \text{Zinc} \rightarrow \text{this compound} 3-Bromoquinoline+Zinc→3-Quinolylzinc bromide

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent, and atmosphere, to ensure high yield and purity. The compound is often produced as a solution in THF for ease of handling and storage .

Chemical Reactions Analysis

Types of Reactions: 3-Quinolylzinc bromide undergoes various types of reactions, including:

    Oxidation: It can be oxidized to form quinoline derivatives.

    Reduction: It can be reduced to form quinoline.

    Substitution: It participates in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and aryl halides are commonly used in the presence of a palladium catalyst.

Major Products:

Mechanism of Action

The mechanism of action of 3-Quinolylzinc bromide involves its role as a nucleophile in various chemical reactions. It forms carbon-carbon bonds by reacting with electrophiles, such as alkyl halides and aryl halides, in the presence of a palladium catalyst. The reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination, leading to the formation of the desired product .

Comparison with Similar Compounds

  • Phenylzinc bromide
  • Benzylzinc bromide
  • Pyridylzinc bromide

Comparison: 3-Quinolylzinc bromide is unique due to its quinoline moiety, which imparts distinct reactivity and selectivity in chemical reactions. Compared to phenylzinc bromide and benzylzinc bromide, this compound offers enhanced stability and reactivity in cross-coupling reactions. Pyridylzinc bromide, while similar, lacks the extended aromatic system of quinoline, resulting in different electronic properties and reactivity .

Properties

IUPAC Name

bromozinc(1+);3H-quinolin-3-ide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N.BrH.Zn/c1-2-6-9-8(4-1)5-3-7-10-9;;/h1-2,4-7H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQJJRDXLWLOJBF-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=[C-]C=N2.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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